molecular formula C17H20N4O4S B2804185 Methyl 3-(1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamido)thiophene-2-carboxylate CAS No. 1396861-68-9

Methyl 3-(1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamido)thiophene-2-carboxylate

Cat. No.: B2804185
CAS No.: 1396861-68-9
M. Wt: 376.43
InChI Key: PSHLFUHSXBHXJY-UHFFFAOYSA-N
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Description

Methyl 3-(1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamido)thiophene-2-carboxylate is a heterocyclic compound featuring a pyridazinone core linked to a piperidine ring via an amide bond, with a thiophene-2-carboxylate ester moiety.

Properties

IUPAC Name

methyl 3-[[1-(1-methyl-6-oxopyridazin-3-yl)piperidine-3-carbonyl]amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O4S/c1-20-14(22)6-5-13(19-20)21-8-3-4-11(10-21)16(23)18-12-7-9-26-15(12)17(24)25-2/h5-7,9,11H,3-4,8,10H2,1-2H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSHLFUHSXBHXJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)N2CCCC(C2)C(=O)NC3=C(SC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of Methyl 3-(1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamido)thiophene-2-carboxylate is AP-1-mediated luciferase activity . AP-1 is a transcription factor that regulates gene expression in response to a variety of stimuli, including cytokines, growth factors, stress, and bacterial and viral infections.

Mode of Action

This compound acts by blocking the AP-1-mediated luciferase activity . By inhibiting this activity, it interferes with the transcriptional activity of AP-1, thereby modulating the expression of genes regulated by this transcription factor.

Result of Action

By blocking AP-1-mediated luciferase activity, this compound can potentially modulate the expression of a variety of genes regulated by AP-1. This can result in changes in cellular functions and processes, such as inflammation and cell proliferation. .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound can be compared to structurally analogous heterocycles, such as those reported in and , which share functional groups (e.g., ester, amide) and heterocyclic cores. Below is a detailed analysis:

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Key Substituents Melting Point (°C) Notable Spectral Data (NMR, IR) Synthesis Method
Methyl (S)-6-oxo-2-phenyl-5-(thiophen-3-yl)-1-tosyl-1,4,5,6-tetrahydropyridine-3-carboxylate Tetrahydropyridine Tosyl, thiophen-3-yl, phenyl 152–159 1H NMR: δ 7.72 (s, 1H, thiophene); IR: 1720 cm⁻¹ (C=O) Multi-step enantioselective synthesis
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Tetrahydroimidazopyridine Nitrophenyl, cyano, phenethyl 243–245 13C NMR: δ 162.1 (C=O); HRMS: [M+H]+ calc. 563.1321 One-pot two-step reaction
Target Compound Pyridazinone + Piperidine 1-Methyl-6-oxopyridazin-3-yl, thiophene-2-carboxylate N/A N/A Not reported in evidence

Key Observations

Core Heterocycles: The target compound’s pyridazinone-piperidine hybrid contrasts with the tetrahydropyridine () and imidazopyridine () cores.

Substituent Effects :

  • Electron-withdrawing groups (e.g., tosyl in , nitro in ) influence reactivity and solubility. The target compound’s thiophene-2-carboxylate may enhance π-π stacking interactions in biological systems.

Synthesis Complexity: employs enantioselective synthesis (51% yield), while uses a one-pot method, highlighting trade-offs between yield and stereochemical control. The target compound’s amide linkage suggests peptide coupling or catalytic aminolysis as plausible synthetic routes.

Spectral Data :

  • Both reference compounds show distinct carbonyl IR peaks (~1720 cm⁻¹) and NMR shifts for aromatic protons (e.g., δ 7.72 for thiophene in ). The target compound’s amide C=O and thiophene signals would likely appear in similar regions.

Research Findings and Implications

  • Enantioselectivity : The compound in exhibited high enantiomeric excess, critical for chiral drug development . The target compound’s stereochemistry (if present) would require similar optimization.
  • Thermal Stability: The higher melting point of ’s compound (243–245°C vs. 152–159°C in ) correlates with its nitro and cyano substituents, which increase molecular rigidity. The target compound’s stability remains speculative but could be intermediate.
  • Biological Relevance: Thiophene and pyridazinone moieties are associated with kinase inhibition (e.g., JAK/STAT pathways). The piperidine linker in the target compound may improve bioavailability compared to bulkier cores in .

Q & A

Basic: What synthetic strategies are recommended for preparing this compound, and how can reaction conditions be optimized?

The synthesis of this compound typically involves multi-step protocols, including:

  • Amide coupling between the piperidine-3-carboxamide and thiophene-2-carboxylate moieties under carbodiimide activation (e.g., EDC/HOBt) .
  • Solvent selection : Polar aprotic solvents like DMF or DCM are preferred to stabilize intermediates and enhance reaction efficiency .
  • Temperature control : Reactions are often conducted at 0–25°C to minimize side products, with heating (40–60°C) employed for cyclization steps involving pyridazinone formation .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization is critical for isolating high-purity products .

Basic: Which spectroscopic and analytical techniques are most effective for structural characterization?

Key methods include:

  • 1H/13C NMR : Assigns proton environments (e.g., thiophene protons at δ 6.8–7.2 ppm, pyridazinone carbonyl at δ 165–170 ppm) and confirms regiochemistry .
  • HRMS : Validates molecular weight (e.g., [M+H]+ ion) and resolves ambiguities from impurities or isomeric byproducts .
  • IR spectroscopy : Identifies carbonyl stretches (1670–1750 cm⁻¹) and amide N–H bonds (3300–3500 cm⁻¹) .
  • Melting point analysis : Verifies crystallinity and purity (e.g., sharp melting ranges within 2°C) .

Advanced: How can enantioselective synthesis be achieved for analogous dihydropyridazine derivatives?

Enantioselective approaches involve:

  • Chiral auxiliaries : Use of (S)- or (R)-configured tosyl groups during pyridazinone formation to induce stereoselectivity .
  • Catalytic asymmetric synthesis : Chiral Lewis acids (e.g., BINOL-derived catalysts) can control stereochemistry during cycloaddition or coupling steps .
  • Chromatographic resolution : Chiral stationary phases (e.g., cellulose-based columns) separate enantiomers post-synthesis .

Advanced: How should researchers address contradictions in NMR data caused by dynamic molecular behavior?

  • Variable-temperature NMR : Detect conformational changes (e.g., hindered rotation in amide bonds) by analyzing signal splitting at low temperatures .
  • 2D NMR (COSY, NOESY) : Resolve overlapping peaks and confirm spatial proximity of protons in flexible regions (e.g., piperidine ring) .
  • Comparative analysis : Cross-reference with computational models (DFT calculations) to validate chemical shift assignments .

Advanced: What strategies ensure stability of the compound under varying pH conditions?

  • pH-dependent stability assays : Monitor degradation via HPLC at pH 1–13 to identify labile functional groups (e.g., ester hydrolysis under alkaline conditions) .
  • Protecting groups : Introduce tert-butyl or benzyl esters to stabilize carboxylate moieties during storage or biological assays .
  • Lyophilization : Store the compound as a lyophilized powder at –20°C to prevent hydrolytic or oxidative degradation .

Advanced: What reaction mechanisms govern the reactivity of the thiophene and pyridazinone moieties?

  • Thiophene sulfonation : The sulfur atom in thiophene participates in electrophilic substitution, enabling sulfonyloxy group introduction for further functionalization .
  • Pyridazinone ring opening : Under basic conditions, the 6-oxo-1,6-dihydropyridazine moiety can undergo ring-opening via nucleophilic attack, forming intermediates for heterocyclic diversification .
  • Amide bond cleavage : Acidic or enzymatic conditions hydrolyze the piperidine-3-carboxamide linkage, requiring careful handling during biological studies .

Advanced: How can researchers resolve discrepancies in biological activity data across studies?

  • Purity validation : Re-analyze compound batches via HPLC to rule out impurities (e.g., residual solvents, byproducts) affecting bioactivity .
  • Solvent effects : Compare activity in DMSO vs. aqueous buffers to assess aggregation or solubility artifacts .
  • Target engagement assays : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to directly measure binding affinities, bypassing cell-based variability .

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